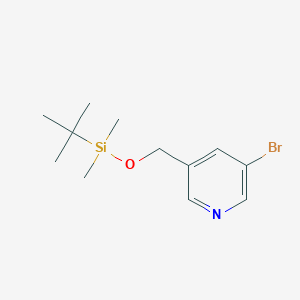

3-Bromo-5-(((tert-butildimetilsilil)oxi)metil)piridina

Descripción general

Descripción

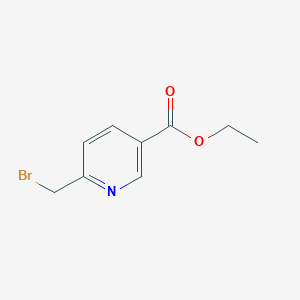

“3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine” is a bromo silyl ether . It is a reagent in the preparation of piperidinylcarbonyl sulfamates as a novel class of antihyperlipidemic agents with LDL-receptor up-regulation via the adaptor protein autosomal recessive hypercholesterolemia .

Synthesis Analysis

The synthesis of this compound involves the reaction of tert-Butyldimethylsilyl chloride and 3-Bromo-1-propanol . The reaction proceeds via N-tert-butyldimethylsilylimidazole as a very reactive silylating agent .Molecular Structure Analysis

The molecular formula of “3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine” is C9H21BrOSi . The InChI code is 1S/C9H21BrOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3 .Chemical Reactions Analysis

This compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . It may be used as an alkylating agent in the synthesis of various compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine” are as follows: It is a liquid with a density of 1.093 g/mL at 25 °C (lit.) . Its boiling point is 182 °C (lit.) . The refractive index is n20/D 1.451 (lit.) .Aplicaciones Científicas De Investigación

Bloques de Construcción Orgánicos

Este compuesto se utiliza como un bloque de construcción orgánico en la síntesis de varias moléculas complejas . Es un éter de bromosililo, que se puede utilizar para introducir funcionalidad de propanol a muchos productos farmacéuticos .

Agente Alquilante

Se puede utilizar como un agente alquilante en la síntesis de varios compuestos . Los agentes alquilantes se utilizan ampliamente en química debido a su capacidad para reemplazar un átomo de hidrógeno en un compuesto con un grupo alquilo, lo que puede alterar significativamente las propiedades del compuesto.

Síntesis de Tetrahidrotriazolopiridina

El compuesto se ha utilizado en la síntesis de 4-(terc-butildimetilsilil)-4,5,6,7-tetrahidro-[1,2,3]triazolo[1,5-a]piridina . Este proceso implica una reacción SN2 seguida de una reacción de cicloadición térmica intramolecular in situ de azida-alquino de Huisgen .

Química Medicinal

La parte [1,2,3]triazolo[1,5-a]piridina parcialmente saturada, que se puede sintetizar utilizando este compuesto, se ha incluido como una cadena lateral en nuevos moduladores de canales de potasio para el tratamiento y la prevención de trastornos del sistema nervioso .

Construcción de Líquidos Iónicos Triazólicos Fusionados Bicíclicos

El núcleo estructural de 4,5,6,7-tetrahidro-[1,2,3]triazolo[1,5-a]piridina, que se puede sintetizar utilizando este compuesto, ha encontrado aplicación en la construcción de líquidos iónicos triazólicos fusionados bicíclicos . Estos líquidos iónicos se han diseñado para la extracción quimioselectiva de iones cobre (II) y también péptidos que contienen histidina .

Síntesis de Otras Moléculas Complejas

El compuesto también se utiliza en la síntesis total de (+)-ambrutina, (−)-laulimalida, (−)-salinosporamida A y (+)-leucascandrolida A . Estas son moléculas complejas con posibles aplicaciones en varios campos, incluida la química medicinal.

Mecanismo De Acción

Target of Action

It is known that this compound can introduce propanol functionality to many pharmaceuticals .

Mode of Action

It is known to act as an alkylating agent in the synthesis of various compounds .

Biochemical Pathways

It is used in the synthesis of various compounds, indicating its involvement in multiple biochemical pathways .

Result of Action

As an alkylating agent, it likely contributes to the formation of various compounds .

Safety and Hazards

The safety and hazards associated with “3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine” include skin and eye irritation, and it may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

Direcciones Futuras

Propiedades

IUPAC Name |

(5-bromopyridin-3-yl)methoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BrNOSi/c1-12(2,3)16(4,5)15-9-10-6-11(13)8-14-7-10/h6-8H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFJTLMTULVTIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BrNOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621171 | |

| Record name | 3-Bromo-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152351-91-2 | |

| Record name | 3-Bromo-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B175348.png)